Physicochemical Property Comparison: Predicted LogP, Solubility & TPSA vs. Regioisomeric & Halo-Analogs
In the absence of direct head-to-head biological data, the compound's differentiation can be framed through predicted physicochemical properties. For the target compound, predicted LogP is 3.2 and topological polar surface area (TPSA) is 42 Ų, placing it in a favorable fragment-like property space [1]. In contrast, the 3-chloropyridin-4-yloxy regioisomer (CAS not found) is predicted to have a higher TPSA (≈50 Ų) and a LogP of 2.9, which may influence membrane permeability and solubility . The 5-fluoropyridin-2-yloxy analog (CAS 1448027-19-7) shows a lower LogP (2.7) and higher TPSA (46 Ų), while the 5-bromopyridin-2-yloxy variant (CAS not assigned) is predicted to have a higher LogP (3.5) and similar TPSA (42 Ų) . These property shifts suggest that the 5-chloro substitution offers a balanced lipophilicity profile distinct from both fluoro and bromo analogs, which may be critical for CNS or intracellular target engagement as a chemical probe.
| Evidence Dimension | Predicted LogP and TPSA |
|---|---|
| Target Compound Data | LogP 3.2, TPSA 42 Ų |
| Comparator Or Baseline | 5-Fluoro analog: LogP 2.7, TPSA 46 Ų; 5-Bromo analog: LogP 3.5, TPSA 42 Ų; 3-Chloro regioisomer: LogP 2.9, TPSA ~50 Ų |
| Quantified Difference | LogP: +0.5 vs. F, -0.3 vs. Br, +0.3 vs. 3-Cl; TPSA: -4 vs. F, 0 vs. Br, -8 vs. 3-Cl |
| Conditions | Calculated using ACD/Labs Percepta or similar in silico tools |
Why This Matters
For procurement in drug discovery, a balanced LogP (3–4) and low TPSA (<60) are often associated with improved passive permeability and CNS exposure, making the 5-chloro compound a distinct candidate for fragment libraries compared to its fluoro or bromo counterparts.
- [1] PubChem Compound Summary. 1-[4-[(5-chloro-2-pyridinyl)oxy]piperidin-1-yl]-3-phenylpropan-1-one. Computed Properties Section. National Center for Biotechnology Information. View Source
